Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate
Overview
Description
Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C13H14FNO3 . It has a molecular weight of 251.25 g/mol. It is a white powdery substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13FO2/c1-2-15-11(14)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a white to almost white powder or crystal . It has a melting point of 173.0 to 177.0 °C . It is soluble in methanol .Scientific Research Applications
Antimicrobial and Antioxidant Properties
Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate and related compounds demonstrate significant potential in antimicrobial and antioxidant applications. Studies have shown that certain derivatives exhibit remarkable antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).
Applications in Polymer Chemistry
In polymer chemistry, derivatives of Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate have been used for oxidative polymerization processes. For example, enzymatic catalysis using horseradish peroxidase has been employed to oligomerize certain derivatives in aqueous media (Pang et al., 2003).
Structural and Synthetic Chemistry
The compound and its derivatives are of interest in structural chemistry for their crystallization properties and potential in synthesis. They have been characterized using various analytical techniques, contributing to the understanding of their structural properties (Sapnakumari et al., 2014). Additionally, their role in the cationic polymerization of other compounds, like N-vinylcarbazole, has been explored, indicating potential applications in the synthesis of polymers with specific properties (Li et al., 1992).
Chemopreventive Agents and Antimicrobial Activity
Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate analogues have shown promising results as potential chemopreventive agents for epithelial cancer and skin diseases, owing to their activity in reversing keratinization and inhibiting ornithine decarboxylase induction (Dawson et al., 1983). Furthermore, derivatives containing fragments of fluorophenyls and cyclopropane have displayed antimicrobial activity, underscoring their potential in medical applications (Issayeva et al., 2019).
Pharmaceutical Research and Drug Development
In pharmaceutical research, certain derivatives of Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate have been explored for their potential in drug development. Studies include the assessment of binding profiles, drug-likeness, and molecular docking simulations, highlighting their relevance in the search for new therapeutic agents (Nagarajappa et al., 2022).
Mechanism of Action
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315 and H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Future Directions
properties
IUPAC Name |
ethyl 1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c1-2-18-12(17)13(7-8-13)11(16)15-10-5-3-9(14)4-6-10/h3-6H,2,7-8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMLTTAPGNFDSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718987 | |
Record name | Ethyl 1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate | |
CAS RN |
20650-07-1 | |
Record name | Ethyl 1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-N,N-dimethylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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